2,3-Dimethoxy-4-fluorophenylboronic acid
Overview
Description
2,3-Dimethoxy-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of methoxy and fluorine substituents on the phenyl ring enhances its reactivity and specificity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,3-dimethoxy-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,3-Dimethoxy-4-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of boron-containing biomolecules for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to target tumor cells selectively.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-fluorophenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the methoxy and fluorine substituents enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2,3-Dimethoxy-4-fluorophenylboronic acid is unique due to the presence of both methoxy and fluorine groups on the phenyl ring. These substituents enhance its reactivity and specificity compared to other phenylboronic acids. For example, 2-Fluorophenylboronic acid lacks the methoxy groups, making it less reactive in certain cross-coupling reactions. Similarly, 4-Methoxyphenylboronic acid does not have the fluorine substituent, which can affect its binding affinity and selectivity in biological applications .
Properties
IUPAC Name |
(4-fluoro-2,3-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNGHQQERYTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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